molecular formula C18H26ClFN2OS B606738 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride CAS No. 1417742-48-3

3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride

Cat. No.: B606738
CAS No.: 1417742-48-3
M. Wt: 372.93
InChI Key: IAHXPDSLCDRWPK-UHFFFAOYSA-N
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Description

The compound “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride” has the molecular formula C18H26CLFN2OS . It is a building block used in chemical synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17 (14-15)23-18 (22)21 (16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 372.93 . It’s described as a white solid . More detailed physical and chemical properties aren’t available in the sources I found.

Scientific Research Applications

  • Use in Positron Emission Tomography (PET) Imaging : This compound, referred to as 18F-FTC-146, has been investigated for its application in PET imaging as a highly selective σ-1 receptor agent. A study conducted on human volunteers showed that 18F-FTC-146 is safe, with acceptable absorbed doses. It exhibited high accumulation in σ-1 receptor–dense organs such as the pancreas and spleen. This indicates its potential as an imaging agent for various neuroinflammatory diseases (Hjørnevik et al., 2017).

  • Synthesis and Evaluation for Neurological Diseases : Another study focused on the synthesis, radiofluorination, and evaluation of this compound as an S1R ligand for PET imaging. The research demonstrated that the accumulation of this compound in the brain represents specific binding to S1Rs, making it a promising candidate for studying S1 receptors in living subjects (James et al., 2012).

  • Antimicrobial Studies : Research on substituted 2-aminobenzothiazoles derivatives, which include similar structural elements to the compound , has shown good antimicrobial activity against selected bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents (Anuse et al., 2019).

  • Alzheimer’s Disease Treatment : Benzothiazole-based derivatives, closely related to the compound, have been explored as multitargeted-directed ligands (MTDLs) for the treatment of Alzheimer’s disease. This indicates the potential of benzothiazole structures in developing new therapeutic agents for neurodegenerative diseases (Hafez et al., 2023).

  • Antibacterial and Antifungal Activity : Studies on benzothiazole amides, sharing a structural motif with the compound , revealed certain compounds exhibiting antibacterial and antifungal activity comparable to medicinal standards like chloramphenicol and amphotericin B (Pejchal et al., 2015).

  • Visualizing Nerve Injury in Neuropathic Pain Model : A study used [18F]FTC-146 PET/MRI to visualize nerve injury and neuroinflammation in a rat model. This demonstrated the potential of this compound in diagnosing, managing, and treating patients with nerve injury (Shen et al., 2017).

Safety and Hazards

This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Always handle it with appropriate safety measures.

Mechanism of Action

Target of Action

CM304, also known as “3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride” or “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride”, is a highly selective antagonist of the Sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM) .

Mode of Action

CM304 interacts with the S1R and inhibits its activity . This interaction modulates nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli . In other words, CM304 can reduce the sensation of pain without the liabilities of opioids .

Biochemical Pathways

It is known that the s1r plays a role in many different cellular processes, including calcium signaling, cell survival, and synaptic plasticity . By inhibiting the S1R, CM304 could potentially affect these processes.

Pharmacokinetics

The pharmacokinetics of CM304 have been studied in rats . Following intravenous administration, the compound exhibited adequate exposure along with high extravascular distribution and insignificant amount of extra hepatic metabolism . This suggests that CM304 has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The primary result of CM304’s action is its analgesic (pain-relieving) and anti-allodynic (preventing pain response to non-painful stimuli) effects . In animal models, CM304 has been shown to reduce allodynia in neuropathic pain models, and produce antinociception equivalent to morphine .

Properties

IUPAC Name

3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHXPDSLCDRWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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